molecular formula C10H12ClNO2 B12420092 (S)-Baclofen-d4

(S)-Baclofen-d4

Cat. No.: B12420092
M. Wt: 217.68 g/mol
InChI Key: KPYSYYIEGFHWSV-SFSAVJDPSA-N
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Description

(S)-Baclofen-d4 is a deuterated form of (S)-Baclofen, a derivative of gamma-aminobutyric acid (GABA). This compound is primarily used as a muscle relaxant and antispastic agent. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Baclofen-d4 typically involves the deuteration of (S)-Baclofen. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using chromatographic techniques to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

(S)-Baclofen-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the deuterium atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

(S)-Baclofen-d4 has several scientific research applications:

    Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.

    Biology: Helps in understanding the role of deuterium in biological systems and its effects on enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetics compared to non-deuterated (S)-Baclofen.

    Industry: Utilized in the development of new drugs and formulations with enhanced stability and efficacy.

Mechanism of Action

(S)-Baclofen-d4 exerts its effects by binding to gamma-aminobutyric acid B (GABA-B) receptors in the central nervous system. This binding inhibits the release of excitatory neurotransmitters, leading to muscle relaxation and reduced spasticity. The deuterium atoms in this compound may alter the binding affinity and metabolic stability of the compound, providing insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (S)-Baclofen: The non-deuterated form of (S)-Baclofen-d4, used for similar therapeutic purposes.

    R-Baclofen: The enantiomer of (S)-Baclofen, which has different pharmacological properties.

    Gabapentin: Another gamma-aminobutyric acid derivative used as an anticonvulsant and analgesic.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can provide enhanced metabolic stability and altered pharmacokinetics. This makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

217.68 g/mol

IUPAC Name

(3S)-4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1/i1D,2D,3D,4D

InChI Key

KPYSYYIEGFHWSV-SFSAVJDPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](CC(=O)O)CN)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl

Origin of Product

United States

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